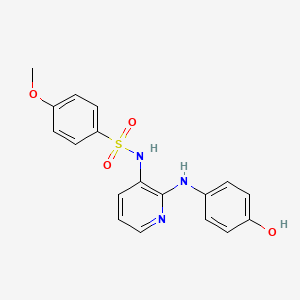

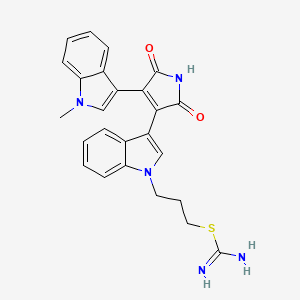

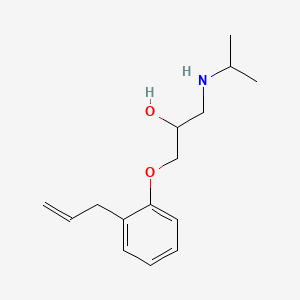

N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride

Descripción general

Descripción

TAK-779 is an antagonist of chemokine receptor 5 (CCR5), CCR2b, and CXC chemokine receptor 3 (CXCR3). It inhibits CCR5 and CXCR3 (IC50s = 236 and 369 nM, respectively, for mouse recombinant receptors expressed in 2B4 T cells) and CCR5 and CCR2b (IC50s = 1.4 and 27 nM, respectively, for human recombinant receptors expressed in CHO cells). TAK-779 inhibits the replication of clinical isolates of R5, but not X4, HIV-1 in human peripheral blood mononuclear cells (PBMCs; EC50s = 1.6-3.5 and >20,000 nM, respectively). TAK-779 (250 mg/animal per day) inhibits ovalbumin-induced increases in CCR5, CXCR3, IFN-γ, and TNF-α expression in mouse lung, as well as the number of total cells, lymphocytes, and eosinophils in bronchoalveolar lavage fluid (BALF), in a mouse model of asthma. It also increases intestinal allograft survival in a rat model of small intestine transplantation when administered at a dose of 10 mg/kg per day.

TAK-779 is a highly potent and selective nonpeptide CCR5 antagonist with a IC50 value of 1.4 nM in the binding assay, TAK-779 also inhibited the replication of macrophage (M)-tropic HIV-1 (Ba-L strain) in both MAGI-CCR5 cells and PBMCs with EC50 values of 1.2 and 3.7 nM, respectively. IC50 value: 1.4 nM Target: CCR5in vitro: TAK-779, a nonpeptide compound with a small molecular weight (Mr 531.13), antagonized the binding of RANTES (regulated on activation, normal T cell expressed and secreted) to CCR5-expressing Chinese hamster ovary cells and blocked CCR5-mediated Ca2+ signaling at nanomolar concentrations. The inhibition of beta-chemokine receptors by TAK-779 appeared to be specific to CCR5 because the compound antagonized CCR2b to a lesser extent but did not affect CCR1, CCR3, or CCR4. Consequently, TAK-779 displayed highly potent and selective inhibition of R5 HIV-1 replication without showing any cytotoxicity to the host cells. The compound inhibited the replication of R5 HIV-1 clinical isolates as well as a laboratory strain at a concentration of 1.6-3.7 nM in peripheral blood mononuclear cells, though it was totally inactive against T-cell line-tropic (CXCR4-using or X4) HIV-1. TAK-779 inhibits HIV-1 replication at the membrane fusion stage by blocking the interaction of the viral surface glycoprotein gp120 with CCR5. in vivo: Small intestines from DA rats were heterotopically transplanted into LEW rats. The recipients were treated with FK506 (1mg/kg/day, day 0-5) and TAK-779 (10mg/kg/day, day 0-10).

Aplicaciones Científicas De Investigación

HIV Inhibition

TAK-779 is known to inhibit the human immunodeficiency virus (HIV) by blocking the C-C chemokine receptor type 5 (CCR5). It effectively and selectively inhibits R5 HIV-1, with EC50 and EC90 of 1.2 nM and 5.7 nM, respectively, in MAGI-CCR5 cells .

Atherosclerosis Prevention

TAK-779 also plays a role in preventing the formation of atherosclerotic lesions. It does this by inhibiting T-helper 1 cells from entering the plaque .

Inhibition of CCL5-CCR5 Interaction

TAK-779 has been used to inhibit the interaction between CC chemokine ligand 5 (CCL5) and CCR5 in vitro in natural killer (NK) cytotoxicity assays .

Blocking Panx-1 Channels

TAK-779 has been used as a blocker of CCR5 to study its effects and to evaluate the opening of the Panx-1 channels on peripheral blood mononuclear cells (PBMCs) isolated from HIV-infected individuals .

Treatment of Acute Respiratory Distress Syndrome (ARDS)

TAK-779 has shown promise in the treatment of ARDS. It has been found to prevent diffuse alveolar damage of the lung in a murine model of ARDS .

Treatment of Virus-Induced Hyperinflammation Syndromes

TAK-779 may be more effective than dexamethasone or the anti-IL6R therapeutic antibody tocilizumab in treating virus-induced hyperinflammation syndromes, including COVID-19 .

Mecanismo De Acción

Target of Action

TAK-779 is a potent and selective nonpeptide antagonist of CCR5 and CXCR3 . These receptors are chemokine receptors expressed on leukocytes, especially T-helper 1 cells, and are involved in the recruitment of these cells to sites of inflammation .

Mode of Action

TAK-779 blocks the interaction of HIV gp120 with the CCR5 co-receptor . The binding site is localized in a CCR5 transmembrane cavity formed by the 1, 2, 3, and 7 co-receptor transmembrane regions . This blocking action effectively inhibits the replication of R5 strains of HIV-1 .

Biochemical Pathways

TAK-779 affects the pathways involving the CCR5 and CXCR3 receptors. In a murine model of the acute respiratory distress syndrome, TAK-779 was shown to prevent diffuse alveolar damage of the lung by reducing peribronchial and perivascular mononuclear infiltration .

Pharmacokinetics

TAK-779 has been studied in healthy monkeys at doses ranging from 0.03-100 mg/kg . The pharmacokinetics and exposure-effect relationship for NK cells, B cells, and T cells were characterized. NK cell depletion was identified as the most sensitive pharmacodynamic effect of TAK-779 . Tak-779 has little oral bioavailability .

Result of Action

TAK-779’s action results in the reduction of CD4 and CD8 T cells in peripheral blood and in mediastinal lymph nodes compared with control-treated animals . It also reduces the level of serum cytokines and chemokines in animals with diffuse alveolar damage, including CCR5 ligands MIP-1α/β, MCP-1, and CCL5 .

Action Environment

The action of TAK-779 can be influenced by environmental factors such as the presence of inflammation and the specific immune status of the individual. For instance, in the context of viral pneumonitis, TAK-779 has been shown to prevent diffuse alveolar damage of the lung .

Propiedades

IUPAC Name |

dimethyl-[[4-[[3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carbonyl]amino]phenyl]methyl]-(oxan-4-yl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O2.ClH/c1-24-7-11-27(12-8-24)28-14-13-26-5-4-6-29(22-30(26)21-28)33(36)34-31-15-9-25(10-16-31)23-35(2,3)32-17-19-37-20-18-32;/h7-16,21-22,32H,4-6,17-20,23H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDALIBWXVQVFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride | |

CAS RN |

229005-80-5 | |

| Record name | N-[[4-[[[6,7-Dihydro-2-(4-methylphenyl)-5H-benzocyclohepten-8-yl]carbonyl]amino]phenyl]methyl]tetrahydro-N,N-dimethyl-2H-pyran-4-aminium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229005-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TAK 779 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229005805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-779 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQW1Y9KIIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of TAK-779?

A1: TAK-779 acts as a potent antagonist for the chemokine receptors CCR5 and CXCR3. [, , ] This means it binds to these receptors and blocks the binding of their natural chemokine ligands, preventing downstream signaling.

Q2: What are the primary chemokine ligands for CCR5 and CXCR3?

A2: CCR5's primary ligands are RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). [, ] CXCR3 primarily binds to the chemokines CXCL9, CXCL10, and CXCL11. []

Q3: How does TAK-779 impact HIV-1 infection?

A3: TAK-779 potently inhibits the replication of CCR5-tropic (R5) HIV-1 strains by blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 coreceptor on the surface of host cells. [, , ] This prevents the virus from entering and infecting the host cells.

Q4: Does TAK-779 affect CXCR4-using (X4) HIV-1 strains?

A4: No, TAK-779 does not inhibit the replication of X4 HIV-1 strains. [, ] These strains utilize the CXCR4 coreceptor for entry, and TAK-779 specifically targets CCR5 and CXCR3.

Q5: How does TAK-779 impact atherogenesis?

A5: In studies using LDL receptor-deficient mice, TAK-779 significantly reduced the formation of atherosclerotic lesions in the aortic root and carotid arteries. [, , ] This effect is attributed to the drug's ability to block the influx of T-helper 1 (Th1) cells into the plaque, likely by antagonizing CCR5 and CXCR3 on these cells.

Q6: What other inflammatory conditions might be impacted by TAK-779's mechanism?

A6: Research suggests that TAK-779 might have therapeutic potential in inflammatory conditions where CCR5 and CXCR3 are involved. Examples include acute respiratory distress syndrome (ARDS), cardiac allograft vasculopathy, and inflammatory bowel disease. [, , ]

Q7: What is the molecular formula and weight of TAK-779?

A7: The molecular formula of TAK-779 is C33H40N3O2Cl. [] Its molecular weight is 531.13 g/mol. []

Q8: Have computational methods been used to study TAK-779 and its interactions?

A8: Yes, computational studies, including molecular docking and homology modeling, have been used to understand the binding mode of TAK-779 and other CCR5 antagonists within the CCR5 binding pocket. [, ]

Q9: How does the 4-methylphenyl moiety of TAK-779 influence its activity?

A9: Modifications of the 4-methylphenyl moiety of TAK-779 were investigated using Suzuki-Miyaura cross-coupling reactions to identify analogs with improved CCR5 binding affinity. []

Q10: How does the quaternary ammonium structure of TAK-779 relate to its properties?

A10: The quaternary ammonium structure of TAK-779 is implicated in its poor oral bioavailability. Researchers developed TAK-652, an orally bioavailable derivative of TAK-779, by modifying this structural feature. []

Q11: What is known about the oral bioavailability of TAK-779?

A11: TAK-779 has poor oral bioavailability, limiting its clinical development. [] This led to the development of TAK-652, a derivative with improved oral bioavailability.

Q12: What is the pharmacokinetic profile of TAK-652, the orally bioavailable derivative of TAK-779?

A12: TAK-652 shows favorable pharmacokinetics in humans with a plasma concentration of 9.1 nM even 24 hours after a single 25 mg oral dose. []

Q13: How effective is TAK-779 in inhibiting HIV-1 replication in vitro?

A13: TAK-779 demonstrates potent in vitro activity against R5 HIV-1, with reported 50% inhibitory concentration (IC50) values in the low nanomolar to picomolar range. [, , ]

Q14: Are there any animal model studies demonstrating the efficacy of TAK-779?

A14: Yes, TAK-779 has shown efficacy in various animal models, including models of atherosclerosis, cardiac allograft vasculopathy, acute respiratory distress syndrome, and inflammatory bowel disease. [, , , , , ]

Q15: Can HIV-1 develop resistance to TAK-779?

A15: Yes, HIV-1 can develop resistance to TAK-779 through mutations in the viral envelope glycoprotein gp120. [, ] These mutations often cluster in the V3 loop region, which is crucial for coreceptor binding.

Q16: Have any drug delivery strategies been explored for TAK-779?

A17: One study explored conjugating a fragment of TAK-779 (SDC-1721) to gold nanoparticles to enhance its inhibitory activity against HIV-1. [, ] This suggests that multivalent presentation of TAK-779 or its derivatives might improve its efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)